molecular formula C13H9ClN2OS B3037071 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile CAS No. 428512-62-3

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile

Cat. No.: B3037071
CAS No.: 428512-62-3
M. Wt: 276.74 g/mol
InChI Key: QAZFYODYDIQXET-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-oxo-2-(4-methyl-1,3-thiazol-2-yl)butanenitrile
  • 4-Chloro-3-oxo-2-(4-ethyl-1,3-thiazol-2-yl)butanenitrile
  • 4-Chloro-3-oxo-2-(4-isopropyl-1,3-thiazol-2-yl)butanenitrile

Uniqueness

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical stability compared to similar compounds with different substituents .

Properties

IUPAC Name

4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZFYODYDIQXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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